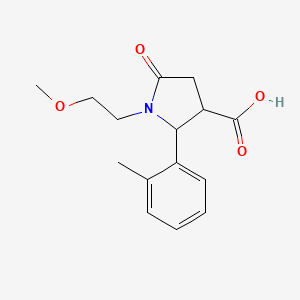

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10-5-3-4-6-11(10)14-12(15(18)19)9-13(17)16(14)7-8-20-2/h3-6,12,14H,7-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTANQNBHZYWULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(CC(=O)N2CCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Pyrrolidinone Core

The core 5-oxopyrrolidine-3-carboxylic acid scaffold is typically synthesized via:

- Cyclization of γ-amino acids or γ-lactams : Starting from γ-amino acids or their derivatives, intramolecular cyclization under dehydrating or acidic conditions forms the 5-oxopyrrolidine ring.

- Michael addition followed by cyclization : A Michael addition of a nucleophile (e.g., an amine) to an α,β-unsaturated carbonyl compound, followed by ring closure.

- Lactam formation via intramolecular amidation : Linear precursors bearing amine and carboxyl groups cyclize to form the lactam ring.

N-Substitution with 2-Methoxyethyl Group

N-alkylation of the pyrrolidinone nitrogen is typically achieved by:

- Alkylation with 2-methoxyethyl halides : Using 2-methoxyethyl bromide or chloride under basic conditions.

- Reductive amination : Reaction of the lactam nitrogen with 2-methoxyacetaldehyde under reductive amination conditions.

Detailed Preparation Methodology

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-(2-methylphenyl) substituted γ-amino acid or precursor | Starting from 2-methylbenzaldehyde or 2-methylphenylacetic acid derivatives | Use of chiral auxiliaries or asymmetric synthesis for stereocontrol |

| 2 | Cyclization to 5-oxopyrrolidine-3-carboxylic acid core | Acidic or dehydrating conditions (e.g., polyphosphoric acid, heating) | Intramolecular amidation to form lactam ring |

| 3 | N-alkylation with 2-methoxyethyl group | 2-methoxyethyl bromide, base (e.g., potassium carbonate), solvent (DMF or acetonitrile), moderate heat | Control to avoid over-alkylation |

| 4 | Purification and isolation | Crystallization, chromatography | Confirm structure by NMR, MS |

Example Reaction Conditions

- Cyclization : Heating the γ-amino acid intermediate at 150–180°C in polyphosphoric acid for 4–6 hours.

- N-Alkylation : Stirring the lactam with 1.2 equivalents of 2-methoxyethyl bromide and 2 equivalents of potassium carbonate in DMF at 60°C for 12 hours.

- Work-up : Quenching with water, extraction with ethyl acetate, drying over MgSO4, and purification by column chromatography.

Alternative Synthetic Approaches

Use of Lactone Intermediates

Related patents and literature describe preparation of heterocyclic carboxylic acids via lactone intermediates such as 2,7-dioxaspiro[4.4]nonane-1,6-dione, which can be hydrolyzed or reacted with alcohols under acidic catalysis to yield substituted tetrahydropyran carboxylic acids and esters. Although this is a six-membered oxygen heterocycle, similar principles apply for ring formation and functionalization in pyrrolidinone systems.

Catalytic Methods

- Acidic catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts (e.g., alumina, zeolites) can facilitate cyclization and esterification steps.

- Use of homogeneous or heterogeneous catalysts allows for controlled reaction conditions and improved yields.

Data Table: Summary of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization to lactam | γ-amino acid, polyphosphoric acid | 150–180 | 4–6 | 70–85 | Intramolecular amidation |

| N-Alkylation | 2-methoxyethyl bromide, K2CO3, DMF | 60 | 12 | 75–90 | Avoid over-alkylation |

| Purification | Chromatography or recrystallization | Ambient | — | — | Confirm purity by NMR, MS |

Research Findings and Considerations

- The regioselectivity of substitution at the 1-position nitrogen is critical to avoid side reactions.

- The stereochemistry at the 2-position bearing the 2-methylphenyl group influences biological activity and must be controlled via chiral synthesis or resolution.

- Use of protected intermediates (e.g., Boc-protected amines) can improve yields and selectivity.

- The choice of solvent and base in the N-alkylation step affects reaction rate and side-product formation.

- Reactions conducted under anhydrous conditions prevent hydrolysis and side reactions.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, interacting with biological targets.

Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl) derivative : Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid .

- Target Compound : Lacks heterocyclic moieties (e.g., oxadiazole) linked to high antioxidant efficacy, suggesting moderate activity unless the methoxyethyl group confers unique radical stabilization.

Antimicrobial and Anticancer Activity

Biological Activity

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in pharmacology due to its potential biological activities, particularly as an autotaxin inhibitor. Autotaxin plays a crucial role in the synthesis of lysophosphatidic acid (LPA), which is implicated in various pathological processes, including cancer progression and inflammation. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.32 g/mol

- CAS Number : 1272755-99-3

Structural Details

The structure consists of a pyrrolidine ring substituted with a methoxyethyl group and a methylphenyl moiety. This configuration is critical for its interaction with biological targets.

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid functions primarily as an autotaxin inhibitor . By inhibiting autotaxin, the compound reduces the levels of LPA, thereby influencing various signaling pathways involved in cell proliferation, migration, and survival.

Efficacy and Potency

Research indicates that this compound exhibits significant inhibitory effects on autotaxin activity. In vitro studies have demonstrated that it can reduce LPA production in a dose-dependent manner. The IC value for this compound is reported to be around 50 μM, indicating moderate potency compared to other autotaxin inhibitors.

Comparative Activity Table

| Compound Name | IC (μM) | Mechanism of Action |

|---|---|---|

| 1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 50 | Autotaxin inhibition |

| Compound A (e.g., DPCPX) | 10 | Adenosine receptor antagonist |

| Compound B (e.g., SAR629) | 20 | Autotaxin inhibition |

Study 1: Inhibition of Tumor Growth

A study published in Journal of Medicinal Chemistry evaluated the effects of various autotaxin inhibitors on tumor growth in mouse models. The results indicated that treatment with 1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an anti-cancer agent by modulating LPA signaling pathways .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to significantly decrease pro-inflammatory cytokine levels in vitro when tested on macrophage cell lines. The results suggest that the compound may have therapeutic applications in treating inflammatory diseases by inhibiting autotaxin and subsequently reducing LPA-mediated inflammation .

Q & A

Basic: What are the standard synthetic routes for 1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

Answer:

The synthesis typically involves multi-step protocols, starting with condensation reactions between substituted aromatic amines and dicarboxylic acids. For example, analogous pyrrolidinone derivatives are synthesized via refluxing 2-amino-4-methylphenol with itaconic acid in aqueous conditions, followed by purification via alkaline dissolution (5% NaOH) and acidification to isolate the carboxylic acid intermediate . Esterification of the carboxyl group is achieved using methanol and catalytic sulfuric acid, yielding methyl esters for further derivatization (e.g., hydrazide formation via hydrazine monohydrate in isopropanol) . For stereochemical control, diastereoselective methods involving chiral auxiliaries or catalysts (e.g., Lewis acids) may be employed, as seen in related methyl 3-aryl-5-oxopyrrolidine-2-carboxylate syntheses .

Advanced: How can diastereoselectivity be optimized in the synthesis of pyrrolidinone derivatives?

Answer:

Diastereoselectivity is influenced by steric and electronic factors during cyclization or substituent introduction. For example, in the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., BF₃·Et₂O for acid-mediated cyclization) significantly impact stereochemical outcomes . Computational modeling (DFT) or empirical screening of reaction parameters (e.g., varying aryl substituents) can help identify optimal conditions. X-ray crystallography and NOESY NMR are critical for confirming stereochemistry .

Basic: What spectroscopic techniques are used to confirm the structure of this compound and its derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxyethyl group at δ ~3.3–3.5 ppm, carbonyl carbons at δ ~170–180 ppm) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone ring, O-H stretch for carboxylic acid if present) .

- Elemental analysis : Validates purity and empirical formula .

For stereoisomers, X-ray crystallography or chiral HPLC may be required .

Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives?

Answer:

Discrepancies in NMR spectra may arise from tautomerism, solvent effects, or impurities. For example:

- Tautomeric equilibria : The pyrrolidinone ring’s keto-enol tautomerism can shift proton signals. Low-temperature NMR or deuteration experiments can stabilize specific forms .

- Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish by-products. Recrystallization or column chromatography may improve purity .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in substituents like the methoxyethyl group .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Acid-base extraction : Dissolve crude product in 5% NaOH, filter insoluble impurities, and reprecipitate via acidification (HCl) to pH 2 .

- Recrystallization : Use ethanol or methanol for high-purity crystals .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates derivatives .

Advanced: What strategies enhance biological activity through derivatization of the pyrrolidinone core?

Answer:

Derivatization focuses on introducing pharmacophores:

- Hydrazide formation : React methyl esters with hydrazine to generate carbohydrazides, enabling condensation with aldehydes/ketones for Schiff base derivatives with potential antimicrobial activity .

- Heterocyclic fusion : Attach pyrazole or pyrrole moieties to improve binding affinity (e.g., via cyclocondensation reactions) .

- Bioisosteric replacement : Substitute the 2-methylphenyl group with fluorinated or electron-deficient aryl groups to modulate pharmacokinetics .

Basic: How is the carboxyl group esterified during synthesis?

Answer:

The carboxylic acid is treated with methanol and catalytic sulfuric acid under reflux. The H⁺ catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. The ester (e.g., methyl 5-oxopyrrolidine-3-carboxylate) is purified via vacuum distillation or recrystallization .

Advanced: How to design experiments to evaluate pharmacological properties in vitro?

Answer:

- Antioxidant assays : Measure ROS scavenging via DPPH or ABTS assays in cell-free systems .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to structure-activity relationships .

- Enzyme inhibition : Test inhibition of target enzymes (e.g., COX-2, HDACs) using fluorogenic substrates .

- 3D tumor models : Spheroid or organoid cultures assess penetration and efficacy in physiologically relevant environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.